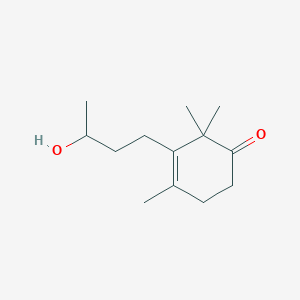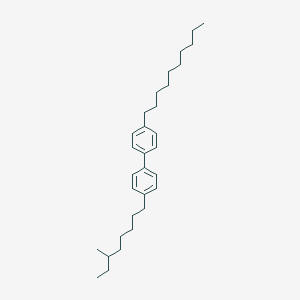
4-Decyl-4'-(6-methyloctyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl includes a decyl group and a 6-methyloctyl group attached to the biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl typically involves the coupling of appropriate aryl halides with alkyl-substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the biphenyl structure. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the biphenyl structure into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives.
科学的研究の応用
4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Research into its potential as a drug delivery agent or therapeutic compound is ongoing.
Industry: It is used in the production of liquid crystals for display technologies and other electronic applications.
作用機序
The mechanism by which 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane-associated processes. In chemical reactions, its reactivity is influenced by the electronic properties of the biphenyl core and the attached alkyl groups.
類似化合物との比較
4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl can be compared to other biphenyl derivatives, such as:
4-Decylbiphenyl: Lacks the 6-methyloctyl group, resulting in different physical and chemical properties.
4-(6-Methyloctyl)biphenyl: Lacks the decyl group, which affects its solubility and reactivity.
4-Decyl-4’-methylbiphenyl: The presence of a methyl group instead of a 6-methyloctyl group alters its steric and electronic characteristics.
特性
CAS番号 |
138200-11-0 |
|---|---|
分子式 |
C31H48 |
分子量 |
420.7 g/mol |
IUPAC名 |
1-decyl-4-[4-(6-methyloctyl)phenyl]benzene |
InChI |
InChI=1S/C31H48/c1-4-6-7-8-9-10-11-14-17-28-19-23-30(24-20-28)31-25-21-29(22-26-31)18-15-12-13-16-27(3)5-2/h19-27H,4-18H2,1-3H3 |
InChIキー |
QZTCKTTWAAUHKD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
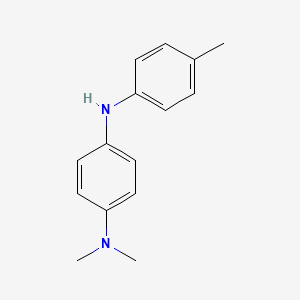
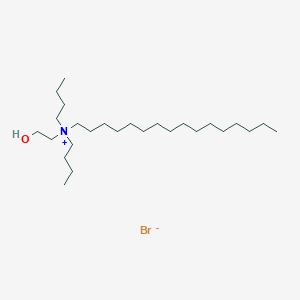

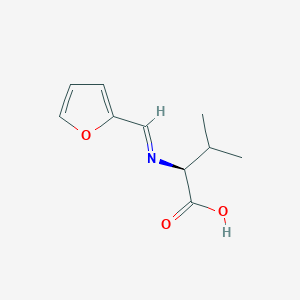
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)

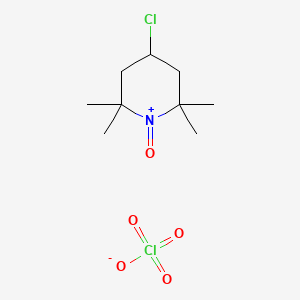
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)

![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
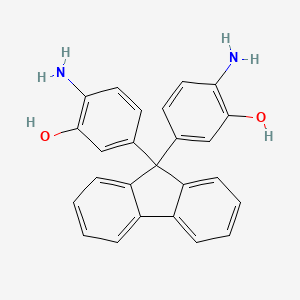
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
